molecular formula C8H6O B130515 Benzofuran CAS No. 271-89-6

Benzofuran

Cat. No.: B130515
CAS No.: 271-89-6
M. Wt: 118.13 g/mol
InChI Key: IANQTJSKSUMEQM-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The primary target of this compound is Lysozyme , an enzyme that plays a crucial role in the immune response against bacterial infections .

Mode of Action

It’s known that the compound interacts with its target, lysozyme, to exert its effects . The 4-position of the this compound may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

It’s known that this compound derivatives have extensive potential as antimicrobial agents . They are active toward different clinically approved targets, indicating their influence on multiple biochemical pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

This compound derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some this compound derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the antimicrobial activity of this compound was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions: Benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form this compound-2,3-dione.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon to produce dihydrothis compound.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring of this compound, with reagents such as halogens or nitrating agents.

Major Products:

    Oxidation: this compound-2,3-dione

    Reduction: Dihydrothis compound

    Substitution: Halogenated or nitrated this compound derivatives

Comparison with Similar Compounds

    Benzothiophene: Contains a sulfur atom in place of the oxygen atom in benzofuran.

    Indole: Contains a nitrogen atom in place of the oxygen atom in this compound.

Uniqueness: The oxygen atom in this compound contributes to its unique electronic properties, making it a versatile scaffold for the development of various biologically active compounds .

Properties

IUPAC Name

1-benzofuran
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InChI

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
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InChI Key

IANQTJSKSUMEQM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CO2
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Molecular Formula

C8H6O
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Related CAS

25086-73-1
Record name Benzofuran, homopolymer
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DSSTOX Substance ID

DTXSID6020141
Record name 2,3-Benzofuran
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Molecular Weight

118.13 g/mol
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Physical Description

2,3-benzofuran is a clear oily yellow liquid with an aromatic odor. (NTP, 1992), Colorless, oily liquid with an aromatic odor; [HSDB] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

345 °F at 760 mmHg (NTP, 1992), 174 °C @ 760 mm Hg, BP: 62-63 °C @ 15 MM HG, 174.00 °C. @ 760.00 mm Hg, 174 °C
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Flash Point

133 °F (NTP, 1992), 56 °C
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Insol in water and aq alkaline solns; miscible with benzene, petroleum ether, absolute alcohol, ether., Soluble in ethanol., Solubility in water: none
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Density

1.078 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.0913 @ 25 °C, Relative density (water = 1): 1.09
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Vapor Pressure

14.3 mmHg at 77 °F (NTP, 1992), 0.44 [mmHg], 0.44 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.06
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Mechanism of Action

The liver is a common target organ for substituted furan compounds. Ten days of oral exposure of female mice to a dose of 591 mg/kg/day of 2,3-benzofuran altered the activity of several hepatic enzymes, decreasing the rate of reactions which activate electrophiles and increasing the rate of reactions which deactivate electrophiles.
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Color/Form

Not solid @ -18 °C; oil, Colorless, oily liquid

CAS No.

271-89-6
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Melting Point

less than -0.4 °F (NTP, 1992), Less than -18 °C, < -18 °C
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Synthesis routes and methods I

Procedure details

A solution of 30 (10.3 g; 39.3 mmol), EtOH (250 mL) and saturated NaHCO3 (100 mL) were heated to reflux for 1 h. The reaction mixture was cooled to room temperature and the EtOH removed in vacuo. Ice was added to the residue aqueous solution and the reaction carefully acidified to about pH 2 with 2 N HCl. The resulting mixture was extracted with EtOAc (2×300 mL) and the combined organic phase washed with brine, dried (NaSO4), filtered and evaporated to yield a brown oil (8.8 g). The crude product was run through a silica gel column with 15% EtOAc:hexane to yield 31 (5.44 g; 62.9%) as a white solid.
[Compound]
Name
crude product
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0 (± 1) mol
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Yield
62.9%

Synthesis routes and methods II

Procedure details

A mixture of dihydrobezofuran a (Davies, H. M. L.; Grazini, M. V. A.; Aouad, E. Org. Lett. 2001, 3, 1475) (160 mg, 0.9 mmol) DDQ (300 mg) and CH2Cl2 (11 mL) was maintained at room temp. for 2 days. The solution was diluted with 50% ethyl acetate-hexanes and washed with 0.5 N NaOH (3×10 mL), brine (1×10 mL), dried (Na2SO4), filtered, and concentrated to afford 150 mg (93%) of bezofuran b.
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl acetate-hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Synthesis routes and methods III

Procedure details

A suspension of 2-methoxycarbonyl-5-nitrobenzofuran (2.0 g), 10% Pd/C (2.0 g), Na2SO4 (2.0 g) in MeOH (500 mL) was hydrogenated at 55 PSI for 3 days. The resulting solution was filtered through a pad of celite, concentrated and chromatographed using n-hexanes then 10%, 20% EtOAc/n-hexanes to give (±)-5-amino-2,3-dihydro-2-methoxycarbonyl)benzofuran. 1H NMR (CDCl3): δ 6.69 (d, 1H , J=8.1 Hz), 6.56 (d, 1H, J=1.2 Hz), 6.48 (dd, 1H, J=1.8 and 7.5 Hz), 5.14 (dd, 1H, J=6.6 and 7.2 Hz), 3.79 (s, 3H), 3.47 (dd, 1H, J=10.5 and 10.8 Hz), 3.26 (dd, 1H, J=7.2 and 6.6 Hz); LCMS: purity: 100%; MS (m/e): 194 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

As depicted in Scheme F, dihydrobenzofuran intermediate F-3 could be prepared starting from commercially available 2-furaldehyde and diethyl succinate. Treatment of 2-furaldehyde and diethyl succinate with potassium t-butoxide in refluxing t-butanol gives intermediate F-1. Treatment of F-1 with sodium acetate in refluxing acetic anhydride, followed by aqueous work-up and subsequently refluxing the residue in EtOH in the presence of K2CO3, gives benzofuran F-2. F-2 could be subjected to hydrogenation conditions to provide dihydrobenzofuran F-3.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
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Name
Quantity
0 (± 1) mol
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Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide (13.0 g., 0.05 mole) in tetrahydrofuran (60 ml.) is added dropwise with stirring to lithium aluminum hydride (3.0 g., 0.08 mole) in tetrahydrofuran (60 ml.) at 25°-30° C. The mixture is stirred for 2 hours at 25°-30° C. and then is treated successively with 3 g. of water, 3 g. of 15% sodium hydroxide solution and 9 g. of water. The solid precipitate is removed by filtration. The tetrahydrofuran solution is evaporated at reduced pressure to provide 2-(4-aminobutyl)-6-dimethylaminomethyl)benzofuran.
Name
N,N-dimethyl-2-(4-aminobutyl)benzofuran-6-carboxamide
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzofuran
Reactant of Route 2
Benzofuran
Reactant of Route 3
Benzofuran
Reactant of Route 4
Reactant of Route 4
Benzofuran
Reactant of Route 5
Benzofuran
Reactant of Route 6
Benzofuran
Customer
Q & A

Q1: What is the general structure of benzofuran?

A1: this compound is a heterocyclic compound consisting of a benzene ring fused to a furan ring.

Q2: What are some of the pharmacological activities exhibited by this compound derivatives?

A2: this compound derivatives exhibit a wide range of pharmacological activities, including:

  • Antimicrobial: Some benzofurans have shown activity against bacteria and fungi. []
  • Anti-inflammatory: Certain benzofurans possess anti-inflammatory properties. [, ]
  • Anticancer: Several this compound derivatives have been investigated for their potential as anticancer agents. [, , , , , ]
  • Antiarrhythmic: Notable examples like amiodarone and dronedarone, which contain this compound moieties, are used as antiarrhythmic drugs. [, , ]
  • Analgesic: Certain this compound derivatives exhibit analgesic effects. [, ]
  • CNS activity: Some benzofurans demonstrate effects on the central nervous system, including antipsychotic and stimulant activities. [, ]

Q3: How does the presence of a metallole unit influence the electronic properties of bis(benzofurano)metalloles?

A3: Incorporating a metallole unit into bis(this compound) systems primarily raises the HOMO energy level, enhancing the conjugation of the bi(this compound) framework. This effect is similar to that observed in bis(benzothieno)siles. []

Q4: Can you elaborate on the reversible dimerization observed in this compound-fused silole and germole derivatives?

A4: this compound-fused silole and germole derivatives, synthesized through reactions of dilithiobi(this compound) with R2SiCl2 and R2GeCl2 respectively, exhibit a fascinating behavior. While these compounds exist as monomers in solution, they form [2+2] dimers upon crystallization. This dimerization process is reversible – the dimers revert to monomers when dissolved in a suitable solvent. X-ray diffraction studies have confirmed the structures of both the monomeric and dimeric forms. []

Q5: What is the significance of the 3',4'-dihydroxyphenyl moiety and the hydroxyl group at position 7 in dihydrothis compound lignans for their anticancer activity?

A5: Research on dihydrothis compound lignans revealed that the presence of a 3',4'-dihydroxyphenyl moiety and a hydroxyl group at the 7-position of the dihydrothis compound ring are crucial for their anticancer activity. Specifically, compound 2b (Methyl (E)-3-{2-(3, 4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2, 3-dihydro-1-benzofuran-5-ylprop-2-enoate}), a dimer of caffeic acid methyl ester possessing these structural features, displayed potent activity against various cancer cell lines, particularly leukemia and breast cancer cells. Modifications such as methylation, reduction of the C(3)-side chain double bond, reduction of the methoxycarbonyl groups, or oxidation of the dihydrothis compound to this compound led to reduced or complete loss of cytotoxic activity. []

Q6: How do dihydrothis compound lignans exert their antimitotic effects?

A6: Dihydrothis compound lignans, specifically compound 2b, exhibit antimitotic activity by interacting with tubulin, a protein crucial for cell division. They bind to the colchicine binding site of tubulin, albeit weakly, and inhibit tubulin polymerization at micromolar concentrations, thereby disrupting mitosis. Interestingly, the 2R, 3R-enantiomer of 2b was found to be twice as potent as the racemic mixture, while the 2S,3S-enantiomer showed minimal activity, highlighting the importance of stereochemistry for activity. []

Q7: What is the mechanism of action of benzofuranone-typical compounds as antioxidants?

A7: Benzofuranone-typical compounds act as antioxidants primarily by donating hydrogen atoms. Studies on a series of these compounds, including 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)this compound-2(3H)-one (HP-136) (1H) and its analogues, revealed that they readily donate hydrogen atoms (ΔGHD(XH) values ranging from 65.2 to 75.0 kcal/mol in DMSO). This ability was further confirmed through kinetic studies of hydrogen atom transfer rates to the stable radical DPPH•. The hydrogen transfer mechanism was found to involve two steps: an initial proton transfer followed by electron transfer. The proton transfer step was identified as the rate-determining step in the overall process. []

Q8: How do substituents on the benzofuranone ring affect their antioxidant properties?

A8: Substituents on the benzofuranone ring significantly influence their antioxidant properties. Electrochemical and thermodynamic studies on a series of substituted benzofuranones demonstrated a linear correlation between the sum of Hammett substituent parameters (σ) and key thermodynamic driving force parameters like ΔGHD(XH), ΔGPD(XH), ΔGPD(XH+•), Eox(XH), and Eox(X−). This correlation allows for the prediction of antioxidant properties of new benzofuranone derivatives based on their substituent patterns. []

Q9: How does the base-promoted formal (2+1) cycloaddition of this compound-derived oxadienes with bromomalonates contribute to this compound chemistry?

A9: The base-promoted formal (2+1) cycloaddition of this compound-derived oxadienes with bromomalonates offers a novel and efficient approach to synthesize benzofuranone-based spirocyclopropanes. This reaction, proceeding with high yields (up to 98%) and excellent diastereoselectivity (up to 91:9 dr), provides a valuable tool for constructing complex benzofuranone derivatives. []

Q10: What makes the base-promoted (2+4) annulation of this compound-derived azadienes with para-quinone methide derivatives significant?

A10: This reaction showcases the versatility of this compound-derived azadienes as two-carbon building blocks. It offers a highly efficient and diastereoselective route for synthesizing spiro-benzofuran derivatives, providing access to a new class of structurally diverse compounds with potential biological applications. []

Q11: What is the role of copper(II) bromide and boron trifluoride etherate in the synthesis of polyfunctionalized benzofurans?

A11: The combination of copper(II) bromide and boron trifluoride etherate acts as a highly effective catalyst system for synthesizing polyfunctionalized benzofurans. Copper(II) bromide activates α-electron-withdrawing group-substituted ketene dithioacetals, while boron trifluoride etherate facilitates their conjugate addition to p-quinones. This tandem reaction, followed by a cyclization step, efficiently generates a wide range of this compound derivatives under mild conditions. []

Q12: What are the advantages of using the copper(II) bromide/boron trifluoride etherate catalyst system for this compound synthesis?

A12: The advantages of this catalyst system are:

  • Mild reaction conditions: Reactions proceed efficiently at room temperature. []
  • Readily available starting materials: Both ketene dithioacetals and p-quinones are readily accessible. []
  • Cost-effectiveness: Copper(II) bromide and boron trifluoride etherate are relatively inexpensive catalysts. []
  • High yields: The reactions generally proceed with good to excellent yields. []
  • Broad substrate scope: This methodology accommodates a wide range of ketene dithioacetals and p-quinones, demonstrating its versatility. []

Q13: What are some key considerations when designing this compound-based inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13)?

A13: In silico studies have shown that incorporating 1,3,4-oxadiazole moieties into this compound scaffolds could lead to potent inhibitors of Mtb Pks13. Specifically, this compound-oxadiazole derivatives like BF3, BF4, and BF8 exhibited strong binding affinities to the enzyme, comparable to the known inhibitor TAM-16. The presence of a 2,5-Dimethoxy moiety in bromothis compound-oxadiazole derivative BF4 further enhanced binding affinity. Molecular dynamics simulations confirmed the stability of these compounds within the enzyme’s active site, supporting their potential as Mtb Pks13 inhibitors. []

Q14: How does the ruthenium-catalyzed dehydrative this compound synthesis via C–H activation contribute to this compound chemistry?

A14: This method offers a novel and efficient route for constructing substituted benzofurans. The use of a ruthenium catalyst allows for the direct ortho-functionalization of phenols with diols, leading to the formation of the this compound ring system. This approach is advantageous due to its broad substrate scope and high yields, making it a valuable tool for synthesizing diverse this compound derivatives. []

Q15: What is the significance of the thiol-triggered tandem dearomative Michael addition/intramolecular Henry reaction in the synthesis of sulfur-containing polyheterocyclic compounds?

A15: This reaction sequence provides a powerful strategy for constructing sulfur-containing polyheterocyclic compounds, particularly thiochromeno[3,2-b]this compound-11-ols and tetrahydrothieno[3,2-b]this compound-3-ols. The reaction proceeds with high efficiency, yielding the desired products in high yields (up to 99%) and excellent diastereoselectivity (up to >20:1 dr). The use of readily available starting materials and the mild reaction conditions further enhance the appeal of this methodology. []

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